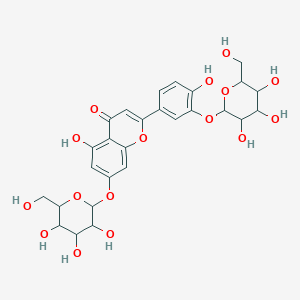

Luteolin-3',7-di-O-glucoside

Description

Properties

IUPAC Name |

5-hydroxy-2-[4-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O16/c28-7-17-20(33)22(35)24(37)26(42-17)39-10-4-12(31)19-13(32)6-14(40-16(19)5-10)9-1-2-11(30)15(3-9)41-27-25(38)23(36)21(34)18(8-29)43-27/h1-6,17-18,20-31,33-38H,7-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BISZYPSIZGKOFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

610.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52187-80-1 | |

| Record name | 7-(β-D-glucopyranosyloxy)-2-[3-(β-D-glucopyranosyloxy)-4-hydroxyphenyl]-5-hydroxy-4H-1-benzopyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.460 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Luteolin-3',7-di-O-glucoside: A Technical Guide to its Natural Sources, Distribution, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Luteolin-3',7-di-O-glucoside is a naturally occurring flavonoid glycoside that has garnered interest within the scientific community for its potential therapeutic properties. As a derivative of luteolin (B72000), a well-studied flavone (B191248) with known antioxidant and anti-inflammatory activities, the di-glucoside variant presents a unique profile for investigation. This technical guide provides a comprehensive overview of the known natural sources, distribution, and analytical methodologies for this compound. It further explores the potential signaling pathways this compound may modulate, drawing inferences from the activities of its parent aglycone and mono-glycosylated forms. This document is intended to serve as a foundational resource for researchers and professionals in the fields of phytochemistry, pharmacology, and drug development.

Natural Sources and Distribution

This compound, along with its isomers such as Luteolin-7,3'-di-O-glucoside, has been identified in a select number of plant species. While its distribution is not as widespread as its parent compound, luteolin, or its mono-glucoside derivatives, it has been reliably reported in the following plant families and species:

-

Asteraceae (Daisy Family): This family is a significant source of luteolin and its glycosides.

-

Helichrysum arenarium (Dwarf Everlast): Commonly known as sandy everlasting, this plant is a documented source of Luteolin-7,3'-di-O-glucoside[1].

-

Artemisia judaica (Judean Wormwood): This aromatic shrub, prevalent in the Middle East and North Africa, has been reported to contain Luteolin-7,3'-di-O-glucoside[1]. Various species of Artemisia are known to produce a rich array of flavonoids[2].

-

Launaea nudicaulis : This species is another reported source of Luteolin-7,3'-di-O-glucoside[1].

-

-

Other Potential Sources: While direct evidence for this compound is limited, the presence of luteolin and its mono-glucosides in a wide variety of plants suggests that the di-glucoside may also be present in trace amounts or as yet unidentified in other species. Plants rich in luteolin-7-O-glucoside, such as those from the Lamiaceae and Apiaceae families, are logical candidates for further investigation.

Quantitative Analysis

Quantitative data specifically for this compound in plant materials is not extensively available in the scientific literature. The majority of studies focus on the quantification of the more abundant luteolin or luteolin-7-O-glucoside. The table below summarizes available data for related compounds to provide a comparative context. Researchers are encouraged to perform quantitative analysis on the identified source plants to determine the precise concentrations of this compound.

| Plant Species | Family | Plant Part | Compound | Concentration (mg/g dry weight) | Analytical Method | Reference |

| Dendranthema morifolium | Asteraceae | Flowers | Luteolin-7-O-glucoside | 41.9 (in ethanolic extract) | HPLC-PDA | [3] |

| Dendranthema morifolium | Asteraceae | Flowers | Luteolin-7-O-glucoside | 65.6 (in water extract) | HPLC-PDA | [3] |

| Artemisia alba | Asteraceae | Aerial parts | Luteolin-7-O-glucoside | Present (part of 3.90±0.39 total flavones) | HPLC | [4] |

| Artemisia stelleriana | Asteraceae | Aerial parts | Luteolin-7-O-glucoside | Present (part of 1.43±0.26 total flavones) | HPLC | [4] |

Note: The concentrations provided are for Luteolin-7-O-glucoside and are intended to serve as a reference for potential yields of related glycosides from these plant families.

Experimental Protocols

The following sections outline detailed methodologies for the extraction, isolation, and characterization of this compound from plant materials. These protocols are based on established techniques for flavonoid analysis and can be adapted to specific research needs.

Extraction of Luteolin Glycosides

This protocol describes a general method for the extraction of flavonoids from dried plant material.

Objective: To extract a broad range of flavonoid glycosides, including this compound, from a plant matrix.

Materials:

-

Dried and powdered plant material (e.g., aerial parts of Artemisia judaica)

-

80% Methanol (HPLC grade)

-

Ultrasonic bath

-

Rotary evaporator

-

Filter paper (Whatman No. 1 or equivalent)

-

Glassware (beakers, flasks)

Procedure:

-

Maceration: Weigh 10 g of the dried, powdered plant material and place it in a 250 mL Erlenmeyer flask. Add 100 mL of 80% methanol.

-

Ultrasonication: Place the flask in an ultrasonic bath and sonicate for 30 minutes at room temperature. This aids in cell wall disruption and enhances extraction efficiency.

-

Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant debris.

-

Repeat Extraction: Transfer the plant residue back to the flask and repeat the extraction process (steps 1-3) two more times with fresh solvent to ensure exhaustive extraction.

-

Concentration: Combine all the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

-

Drying: The concentrated extract can be further dried to a powder using a freeze-dryer or a vacuum oven.

-

Storage: Store the crude extract in a desiccator at 4°C, protected from light, until further purification.

Isolation by Preparative High-Performance Liquid Chromatography (Prep-HPLC)

This protocol outlines the purification of this compound from the crude extract.

Objective: To isolate this compound with high purity.

Materials:

-

Crude plant extract

-

Methanol (HPLC grade)

-

Water (HPLC grade) with 0.1% formic acid

-

Preparative HPLC system with a C18 column (e.g., 250 x 10 mm, 5 µm)

-

Fraction collector

Procedure:

-

Sample Preparation: Dissolve a known amount of the crude extract in the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions (Example):

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Methanol with 0.1% formic acid

-

Gradient Program:

-

0-5 min: 10% B

-

5-40 min: 10-50% B (linear gradient)

-

40-45 min: 50-100% B (linear gradient)

-

45-50 min: 100% B (isocratic)

-

50-55 min: 100-10% B (linear gradient)

-

55-60 min: 10% B (isocratic)

-

-

Flow Rate: 3.0 mL/min

-

Detection: UV detector at 350 nm

-

-

Fraction Collection: Monitor the chromatogram and collect the fractions corresponding to the peak suspected to be this compound based on its retention time relative to known luteolin glycosides.

-

Purity Check: Analyze the collected fractions using analytical HPLC-MS to confirm the purity and identity of the isolated compound.

-

Concentration: Pool the pure fractions and remove the solvent using a rotary evaporator.

Structural Characterization

This section describes the analytical techniques used to confirm the structure of the isolated compound.

Objective: To unequivocally identify the isolated compound as this compound.

2.3.1. Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS)

-

Purpose: To determine the accurate mass and fragmentation pattern of the compound.

-

Methodology:

-

Dissolve the isolated compound in methanol.

-

Inject the sample into a UPLC system coupled to a QTOF mass spectrometer.

-

Use a C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile (B52724) (with 0.1% formic acid).

-

Acquire mass spectra in negative ion mode. The deprotonated molecule [M-H]⁻ of this compound is expected at m/z 609.1456.

-

Perform MS/MS analysis on the parent ion to observe characteristic fragment ions corresponding to the loss of one or two glucose units (loss of 162 Da each) and fragmentation of the luteolin aglycone.

-

2.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: To determine the complete chemical structure, including the position of the glycosidic linkages.

-

Methodology:

-

Dissolve the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Acquire ¹H NMR and ¹³C NMR spectra.

-

Perform 2D NMR experiments such as COSY, HSQC, and HMBC to establish correlations between protons and carbons and to confirm the attachment points of the glucose moieties to the luteolin backbone at the 3' and 7 positions. The anomeric proton signals in the ¹H NMR spectrum and their correlations in the HMBC spectrum are crucial for determining the linkage positions[5][6][7].

-

Potential Signaling Pathways and Biological Activities

Direct experimental evidence for the specific signaling pathways modulated by this compound is currently limited. However, based on the well-documented biological activities of its aglycone, luteolin, and its mono-glucoside, luteolin-7-O-glucoside, we can infer potential mechanisms of action. It is hypothesized that this compound may be hydrolyzed in vivo to luteolin-7-O-glucoside and subsequently to luteolin, which would then exert its biological effects.

Anti-Inflammatory Pathways

Luteolin and its glycosides are known to possess potent anti-inflammatory properties by modulating key signaling cascades[8][9].

-

NF-κB Signaling Pathway: Luteolin has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation[10][11]. This is often achieved by preventing the degradation of the inhibitory protein IκBα, thereby blocking the nuclear translocation of the p65 subunit of NF-κB. Luteolin-7-O-glucoside has also been shown to impede NF-κB activation[12][13][14].

-

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is another critical pathway in the inflammatory response. Luteolin and its 7-O-glucoside have been demonstrated to inhibit the phosphorylation of these kinases, leading to a downstream reduction in the production of pro-inflammatory mediators[15][16][17][18].

-

JAK/STAT3 Signaling Pathway: The Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) pathway is involved in cytokine signaling. Luteolin-7-O-glucoside has been shown to inhibit the STAT3 pathway[19][20].

Antioxidant Pathways

The antioxidant activity of luteolin and its derivatives is a key aspect of their therapeutic potential.

-

Nrf2/HO-1 Signaling Pathway: Luteolin and luteolin-7-O-glucoside have been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway[15][16]. Upon activation, Nrf2 translocates to the nucleus and induces the expression of antioxidant enzymes, such as Heme Oxygenase-1 (HO-1), which protect cells from oxidative stress[9].

Visualizations

Experimental Workflow

Caption: General workflow for the extraction, isolation, and characterization of this compound.

Postulated Anti-Inflammatory Signaling Pathway

Caption: Postulated inhibitory effect on MAPK and NF-κB signaling pathways.

Postulated Antioxidant Signaling Pathway

Caption: Postulated activation of the Nrf2-mediated antioxidant response.

Conclusion

This compound represents an intriguing natural product with potential for further pharmacological investigation. While its known natural sources are currently limited, the methodologies outlined in this guide provide a framework for its extraction, isolation, and characterization from these and other potential plant sources. The inferred biological activities, based on its structural relationship to luteolin and luteolin-7-O-glucoside, strongly suggest that it may act as a potent anti-inflammatory and antioxidant agent. Future research should focus on the quantitative analysis of this compound in its natural sources, as well as in vitro and in vivo studies to elucidate its specific biological functions and mechanisms of action. This will be crucial for unlocking its full therapeutic potential in the development of novel pharmaceuticals and nutraceuticals.

References

- 1. Luteolin 3',7-diglucoside | C27H30O16 | CID 5490298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Artemisia spp.: An Update on Its Chemical Composition, Pharmacological and Toxicological Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isolation of Luteolin and Luteolin-7-O-glucoside from Dendranthema morifolium Ramat Tzvel and Their Pharmacokinetics in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lmaleidykla.lt [lmaleidykla.lt]

- 5. Glycosylation of luteolin in hydrophilic organic solvents and structure–antioxidant relationships of luteolin glycosides - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03300C [pubs.rsc.org]

- 6. Structural Characterization of Luteolin Glycosides Flavonoids from Indian Plantation White Sugar – Oriental Journal of Chemistry [orientjchem.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Anti-inflammatory and Antioxidant Effects of Luteolin and Its Flavone Glycosides [spkx.net.cn]

- 10. Luteolin suppresses TNF-α-induced inflammatory injury and senescence of nucleus pulposus cells via the Sirt6/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Luteolin is a bioflavonoid that attenuates adipocyte-derived inflammatory responses via suppression of nuclear factor-κB/mitogen-activated protein kinases pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Luteolin and luteolin-7-O-glucoside inhibit lipopolysaccharide-induced inflammatory responses through modulation of NF-κB/AP-1/PI3K-Akt signaling cascades in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. koreascience.kr [koreascience.kr]

- 15. Luteolin and luteolin-7-O-glucoside strengthen antioxidative potential through the modulation of Nrf2/MAPK mediated HO-1 signaling cascade in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Protection of Luteolin-7-O-glucoside against apoptosis induced by hypoxia/reoxygenation through the MAPK pathways in H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Anti-Inflammatory and Proliferative Properties of Luteolin-7-O-Glucoside [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Anti-Inflammatory and Proliferative Properties of Luteolin-7-O-Glucoside - PubMed [pubmed.ncbi.nlm.nih.gov]

Luteolin-3',7-di-O-glucoside chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Luteolin-3',7-di-O-glucoside, a naturally occurring flavonoid glycoside, has garnered significant attention within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, and biological activities, with a particular focus on its anti-inflammatory and antioxidant effects. Detailed experimental protocols for extraction, isolation, and biological evaluation are presented, alongside a comprehensive analysis of its modulation of key signaling pathways, including NF-κB, MAPK, and Nrf2. This document aims to serve as a valuable resource for researchers and professionals engaged in the exploration and development of flavonoid-based therapeutics.

Chemical Structure and Properties

This compound is a flavonoid derivative characterized by a C6-C3-C6 backbone structure. It consists of a luteolin (B72000) aglycone to which two β-D-glucopyranose units are attached at the 3' and 7 hydroxyl positions.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 5-hydroxy-2-[4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

| CAS Number | 52187-80-1 | |

| Molecular Formula | C27H30O16 | |

| Molecular Weight | 610.52 g/mol | |

| Melting Point | 220-250 °C (predicted) | [1] |

| Solubility | Poorly soluble in water. Soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[2][3] | |

| UV-Vis λmax | Similar to Luteolin-7-O-glucoside: ~254, 264 (shoulder), 345 nm | [4] |

Table 2: Spectral Data of Luteolin-7-O-glucoside (as a reference)

| Spectral Data | Chemical Shifts (δ) / Wavenumber (cm⁻¹) | Reference |

| ¹H NMR (DMSO-d₆) | Anomeric proton at δH 5.08 (1H, d, J=7.65) | [4] |

| ¹³C NMR (DMSO-d₆) | Ketone carbonyl at δc 181.9; Olefinic carbons at δc 164.5 and 103.1; Sugar carbons: δ 99.9, 77.2, 76.4, 73.1, 69.6, and 60.6 | [4][5] |

| IR (KBr) | Similar to luteolin, showing characteristic peaks for -OH, C=O, C=C, and C-O stretching vibrations. | [6] |

Biological Activities and Signaling Pathways

This compound, along with its aglycone luteolin and the mono-glucoside form, exhibits a range of biological activities, primarily centered around its antioxidant and anti-inflammatory properties.

Anti-inflammatory Activity

Luteolin and its glycosides have been shown to modulate key inflammatory signaling pathways:

-

NF-κB Pathway: Luteolin-7-O-glucoside has been demonstrated to impede the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor in the inflammatory response.[7][8] This inhibition can lead to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes.[4][7]

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another crucial pathway in inflammation. Luteolin has been shown to block the activation of JNK and p38 MAPKs.[5] Studies on Luteolin-7-O-glucoside suggest it can inhibit the phosphorylation of ERK1/2, JNK, and p38, while enhancing ERK5 phosphorylation, thereby mitigating apoptosis in cardiomyocytes.[3]

-

JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is also implicated in inflammatory responses. Luteolin and its glycosides can downregulate the expression of pro-inflammatory cytokines such as IL-6 and TNF-α by interfering with this pathway.[4][9]

Antioxidant Activity

The antioxidant properties of this compound are attributed to its ability to scavenge free radicals and to activate endogenous antioxidant defense mechanisms.

-

Nrf2/HO-1 Pathway: Luteolin and Luteolin-7-O-glucoside have been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][10] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).[2]

Experimental Protocols

Extraction and Isolation from Plant Material

The following protocol is a general guideline for the extraction and isolation of this compound from plant sources, such as nettle leaves.[6]

Methodology:

-

Sample Preparation: Air-dry the plant material at room temperature and grind it into a fine powder.

-

Extraction: Macerate the powdered plant material with 70% ethanol (B145695) at a solid-to-solvent ratio of 1:10 (w/v) for 24 hours at room temperature with continuous stirring.

-

Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude extract.

-

Purification:

-

Column Chromatography: Subject the crude extract to column chromatography on a silica (B1680970) gel column. Elute with a gradient of chloroform (B151607) and methanol.

-

Preparative HPLC: Further purify the fractions containing the target compound using preparative High-Performance Liquid Chromatography (HPLC).

-

Anti-inflammatory Activity Assay (Nitric Oxide Inhibition in RAW 264.7 Macrophages)

This protocol describes a method to assess the anti-inflammatory activity of this compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[7]

Methodology:

-

Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

-

Cell Treatment: Seed the cells in a 96-well plate. Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Nitric Oxide Measurement: Measure the nitrite (B80452) concentration in the culture supernatant using the Griess reagent.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control group.

Conclusion

This compound is a promising natural compound with significant anti-inflammatory and antioxidant properties. Its ability to modulate multiple key signaling pathways, including NF-κB, MAPK, and Nrf2, underscores its therapeutic potential for a variety of diseases characterized by inflammation and oxidative stress. The experimental protocols provided in this guide offer a foundation for researchers to further investigate its mechanisms of action and to explore its development as a novel therapeutic agent. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic profiles and to establish its safety and efficacy in preclinical and clinical settings.

References

- 1. Extraction of oleuropein and luteolin-7-O-glucoside from olive leaves: Optimization of technique and operating conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Luteolin and luteolin-7-O-glucoside strengthen antioxidative potential through the modulation of Nrf2/MAPK mediated HO-1 signaling cascade in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protection of Luteolin-7-O-glucoside against apoptosis induced by hypoxia/reoxygenation through the MAPK pathways in H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. The process of extracting luteolin - 7 - O - glucoside from nettle leaf extract. [greenskybio.com]

- 7. researchgate.net [researchgate.net]

- 8. koreascience.kr [koreascience.kr]

- 9. phcog.com [phcog.com]

- 10. researchgate.net [researchgate.net]

Luteolin-3',7-di-O-glucoside: A Technical Guide to its Biological Activity and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Luteolin-3',7-di-O-glucoside, a flavonoid glycoside found in various medicinal plants, is a molecule of growing interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current scientific understanding of its biological activities and underlying mechanisms of action. While direct experimental data on this compound is emerging, this document extensively leverages the wealth of information available for its aglycone, luteolin (B72000), and its mono-glucoside counterpart, luteolin-7-O-glucoside, to build a predictive framework for its bioactivity. This guide summarizes quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to serve as a valuable resource for researchers and professionals in the field of drug discovery and development. A notable finding is that while possessing antioxidant properties, the glycosylation at the 3' and 7' positions appears to attenuate its radical scavenging activity compared to its aglycone and mono-glucoside forms. This suggests that its biological effects may be significantly influenced by in vivo hydrolysis.

Introduction

Flavonoids are a diverse group of polyphenolic compounds ubiquitously present in plants, recognized for their broad spectrum of pharmacological properties, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. Luteolin, a prominent flavone, and its glycosidic derivatives are subjects of intensive research. This compound is distinguished by the presence of two glucose moieties attached to the luteolin backbone. This glycosylation can significantly impact the molecule's solubility, stability, bioavailability, and ultimately, its biological activity. This guide aims to consolidate the existing knowledge and provide a detailed technical resource on the biological activities and mechanistic pathways associated with this compound.

Quantitative Data on Biological Activities

Quantitative data for this compound is limited in the current literature. The available data, primarily on its antioxidant activity, is presented below. To provide a comprehensive overview of its potential, this section also includes comparative data for luteolin and luteolin-7-O-glucoside.

Table 1: Antioxidant Activity

| Compound | Assay | IC50 / EC50 (µM) | Source |

| This compound | DPPH Radical Scavenging | > 100 | [1] |

| Luteolin | DPPH Radical Scavenging | 20.2 | [1] |

| Luteolin-7-O-glucoside | DPPH Radical Scavenging | 21.2 | [1] |

| Luteolin-7-O-glucoside | DPPH Radical Scavenging | 6.80 | [2] |

| Luteolin | α-Glucosidase Inhibition | 32.3 | [3] |

Table 2: Anti-inflammatory Activity

| Compound | Cell Line | Parameter Measured | IC50 (µM) | Source |

| Luteolin | RAW 264.7 | Nitric Oxide (NO) Production | 13.9 | [4] |

| Luteolin-7-O-glucoside | RAW 264.7 | Nitric Oxide (NO) Production | 22.7 | [4] |

| Luteolin | RAW 264.7 | Prostaglandin E2 (PGE2) Production | 7.4 | [4] |

| Luteolin-7-O-glucoside | RAW 264.7 | Prostaglandin E2 (PGE2) Production | 15.0 | [4] |

Table 3: Anticancer Activity (Cytotoxicity)

| Compound | Cell Line | Assay | IC50 (µM) | Source |

| Luteolin | GLC4 (Lung Cancer) | MTT | 40.9 | [5] |

| Luteolin | COLO 320 (Colon Cancer) | MTT | 32.5 | [5] |

| Luteolin-7-O-glucoside | Mesangial cells | DNA Synthesis Inhibition | 6.1 | [5] |

| Luteolin | A549 (Lung Cancer) | Alamar Blue | 3.1 | [5] |

| Luteolin | B16 (Melanoma) | Alamar Blue | 2.3 | [5] |

Table 4: Antimicrobial Activity

| Compound | Microorganism | MIC (µg/mL) | Source |

| Luteolin | Escherichia coli | 312.5 | [6] |

| Luteolin | Staphylococcus aureus | 312.5 | [6] |

| Luteolin | Trueperella pyogenes | 78 | [7] |

| Luteolin-7-O-glucoside | Staphylococcus aureus | 3.12 | [8] |

Table 5: Enzyme Inhibitory Activity

| Compound | Enzyme | IC50 (µM) | Ki (µM) | Inhibition Type | Source |

| Luteolinidin | Tyrosinase | 3.7 | 2.8 | Competitive | [9][10] |

| Petunidin 3-O-glucoside | Tyrosinase | 10.3 | 9.0 | Competitive | [9][10] |

| Delphinidin 3-O-galactoside | Tyrosinase | 41.3 | 51.9 | Competitive | [9][10] |

| Luteolin | α-Glucosidase | ~32 | - | Non-competitive | [3][11] |

Biological Activities and Mechanisms of Action

Based on the extensive research on luteolin and its 7-O-glucoside, this compound is anticipated to exhibit a range of biological activities, likely following hydrolysis to its aglycone form.

Antioxidant Activity

Luteolin and its glycosides are known to possess antioxidant properties by scavenging free radicals and modulating endogenous antioxidant defense systems.[12] However, studies on luteolin glycosides suggest that the presence and position of the sugar moiety can influence this activity. For this compound, the available data indicates a significantly lower DPPH radical scavenging activity (IC50 > 100 µM) compared to luteolin (IC50 20.2 µM) and luteolin-7-O-glucoside (IC50 21.2 µM).[1] This suggests that the hydroxyl groups at the 3' and 7' positions, which are crucial for radical scavenging, are blocked by the glucose molecules.

Anti-inflammatory Activity

Luteolin is a potent anti-inflammatory agent that can suppress the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins.[13] Luteolin and its 7-O-glucoside have been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[4] The primary mechanism involves the inhibition of key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinases (MAPKs), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT).[14] Luteolin-7-O-glucoside has been shown to impair the nuclear translocation of phosphorylated STAT3.[14]

Anticancer Activity

Luteolin exhibits anticancer properties by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis and metastasis in various cancer cell lines.[15][16] It modulates several signaling pathways implicated in cancer progression, such as the PI3K/Akt and MAPK pathways.[17] For instance, luteolin has been shown to arrest the cell cycle at the G2/M phase in colon cancer cells.[15] While direct cytotoxic data for this compound is scarce, its potential as an anticancer agent would likely depend on its conversion to luteolin.

Neuroprotective Activity

Luteolin has demonstrated significant neuroprotective effects in various models of neurodegenerative diseases.[18] Its neuroprotective mechanisms are attributed to its antioxidant and anti-inflammatory properties within the central nervous system. Luteolin can cross the blood-brain barrier and has been shown to inhibit microglial activation and the production of pro-inflammatory cytokines in the brain. Luteolin-7-O-glucoside has been reported to have neuroprotective effects against 6-hydroxydopamine (6-OHDA)-induced damage in SH-SY5Y cells by preventing mitochondrial membrane depolarization and decreasing caspase-3 activity.[2][19][20]

Signaling Pathways

The biological activities of this compound, likely mediated by its aglycone luteolin, involve the modulation of several key intracellular signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Luteolin inhibits NF-κB activation by preventing the degradation of its inhibitory protein, IκBα, thereby blocking the nuclear translocation of the p65 subunit.

MAPK Signaling Pathway

MAPKs, including ERK, JNK, and p38, are involved in cellular processes like inflammation, proliferation, and apoptosis. Luteolin has been shown to inhibit the phosphorylation of these MAPKs, thereby downregulating downstream inflammatory and proliferative responses.

JAK/STAT Signaling Pathway

The JAK/STAT pathway is crucial for cytokine signaling. Luteolin can inhibit the phosphorylation of JAK and STAT proteins, leading to the downregulation of inflammatory gene expression. Luteolin-7-O-glucoside has been shown to inhibit the STAT3 pathway.[21][22]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the biological activities of flavonoids like this compound.

DPPH Radical Scavenging Assay

This assay measures the free radical scavenging capacity of a compound.

-

Principle: The stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical has a deep purple color. In the presence of an antioxidant, it is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance is proportional to the antioxidant activity.

-

Reagents: DPPH solution (0.1 mM in methanol), test compound solutions at various concentrations, methanol (B129727) (as blank), and a positive control (e.g., ascorbic acid or Trolox).

-

Procedure:

-

Add 1.0 mL of the test compound solution to 3.0 mL of DPPH solution.

-

Vortex the mixture and incubate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a spectrophotometer.

-

Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample.

-

Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

-

Cell Viability (MTT) Assay

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan (B1609692) product. The amount of formazan is proportional to the number of living cells.

-

Reagents: MTT solution (5 mg/mL in PBS), cell culture medium, test compound solutions, and a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl).

-

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of the solubilizing agent to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

-

Western Blot Analysis for NF-κB Activation

This technique is used to detect the levels of specific proteins involved in the NF-κB signaling pathway.

-

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the target proteins (e.g., p-p65, IκBα).

-

Procedure:

-

Cell Treatment and Lysis: Treat cells with the test compound and/or an inflammatory stimulus (e.g., LPS). Lyse the cells to extract cytoplasmic and nuclear proteins.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with a primary antibody specific to the target protein (e.g., anti-p-p65, anti-IκBα).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).

-

Conclusion and Future Directions

This compound is a flavonoid with potential biological activities relevant to human health. While direct experimental evidence is still limited, the extensive data on its aglycone, luteolin, and its mono-glucoside provide a strong foundation for predicting its antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. A key consideration is the likely requirement of in vivo hydrolysis for the di-glucoside to exert significant biological activity, as suggested by its lower in vitro antioxidant capacity.

Future research should focus on:

-

In-depth in vitro and in vivo studies to determine the specific biological activities and potency (e.g., IC50 values) of pure this compound.

-

Pharmacokinetic studies to understand its absorption, metabolism, and bioavailability, particularly the extent of its hydrolysis to luteolin.

-

Mechanistic studies to elucidate the precise signaling pathways modulated by this compound and its metabolites.

This technical guide serves as a foundational resource to stimulate and guide further investigation into the therapeutic potential of this promising natural compound.

References

- 1. Glycosylation of luteolin in hydrophilic organic solvents and structure–antioxidant relationships of luteolin glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuroprotective Effect of Luteolin-7-O-Glucoside against 6-OHDA-Induced Damage in Undifferentiated and RA-Differentiated SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. research.unipd.it [research.unipd.it]

- 4. Luteolin and luteolin-7-O-glucoside inhibit lipopolysaccharide-induced inflammatory responses through modulation of NF-κB/AP-1/PI3K-Akt signaling cascades in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-carcinogenic Effects of the Flavonoid Luteolin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Potential Application of Luteolin as an Active Antibacterial Composition in the Development of Hand Sanitizer Products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Antibacterial Activity and Mechanism of Action of Luteolin Against Trueperella pyogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. The Luteolinidin and Petunidin 3-O-Glucoside: A Competitive Inhibitor of Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Anti-inflammatory effects of luteolin: A review of in vitro, in vivo, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Anti-Inflammatory and Active Biological Properties of the Plant-Derived Bioactive Compounds Luteolin and Luteolin 7-Glucoside [mdpi.com]

- 15. abis-files.kayseri.edu.tr [abis-files.kayseri.edu.tr]

- 16. Therapeutic Potential of Luteolin on Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Neuroprotective Effect of Luteolin-7-O-Glucoside against 6-OHDA-Induced Damage in Undifferentiated and RA-Differentiated SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Anti-Inflammatory and Proliferative Properties of Luteolin-7-O-Glucoside - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

A Technical Whitepaper on the Antioxidant and Anti-inflammatory Effects of Luteolin and its Glycosides

To the Esteemed Researcher:

This document provides an in-depth technical guide on the antioxidant and anti-inflammatory properties of the flavonoid luteolin (B72000) and its derivatives. It is important to note that a comprehensive search of the scientific literature reveals a significant scarcity of specific data for Luteolin-3',7-di-O-glucoside . Therefore, to provide a valuable and data-rich resource, this guide will focus on the extensively studied parent compound, Luteolin , and its most prevalent monoglycoside, Luteolin-7-O-glucoside (also known as Cynaroside). The mechanisms and activities of these compounds are foundational for inferring the potential, yet unconfirmed, properties of other luteolin glycosides.

Luteolin is a naturally occurring flavone (B191248) found in a wide variety of plants, fruits, and vegetables.[1] It is most commonly present in its glycosylated forms.[1] Both luteolin and its glycosides are renowned for a plethora of pharmacological activities, including potent antioxidant, anti-inflammatory, neuroprotective, and anticancer effects, making them a subject of intense research for drug development professionals.[1][2]

Antioxidant Properties

The antioxidant effects of luteolin and its glycosides are attributed to two primary mechanisms: direct scavenging of reactive oxygen species (ROS) and the upregulation of endogenous antioxidant defense systems. Structurally, the hydroxyl groups on the flavonoid backbone allow for the donation of a hydrogen atom to neutralize free radicals.[3] Furthermore, these compounds can activate key cellular signaling pathways to bolster the cell's intrinsic antioxidant capacity.

Mechanism of Action: Nrf2/HO-1 Pathway Activation

A critical mechanism for the indirect antioxidant effect of Luteolin and Luteolin-7-O-glucoside is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4][5] Under normal conditions, Nrf2 is sequestered in the cytoplasm. Upon activation by compounds like luteolin, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of various protective genes, most notably Heme Oxygenase-1 (HO-1).[4] HO-1 is a potent antioxidant enzyme that plays a crucial role in cellular defense against oxidative stress.[5] Studies have demonstrated that both luteolin and luteolin-7-O-glucoside can potently induce HO-1 expression through the modulation of Nrf2 and MAPK (p38 and JNK) signaling pathways.[4]

Quantitative Antioxidant Activity

The antioxidant capacity of these compounds is often quantified using various in vitro assays. The data consistently shows strong radical scavenging activity.

| Compound | Assay | Result | Reference |

| Luteolin-7-O-glucoside | DPPH Radical Scavenging | EC₅₀ = 6.80 µM | [6] |

| Luteolin-7-O-glucoside | Oxygen Radical Absorbance Capacity (ORAC) | 8804.19 ± 409.99 µmol of Trolox/g | [6] |

| Luteolin-7-O-glucoside | Ferric Reducing Antioxidant Power (FRAP) | 19,570.78 ± 291.48 µM FeSO₄/g | [6] |

| Luteolin & Luteolin Glycosides | DPPH & Superoxide Anion Scavenging | Activity comparable to Quercetin | [7][8] |

Note: The aglycone, luteolin, generally exhibits stronger antioxidant effects than its glycoside forms.[9][10]

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol provides a standard methodology for assessing the free radical scavenging activity of a test compound.

-

Reagent Preparation:

-

Prepare a stock solution of the test compound (e.g., Luteolin-7-O-glucoside) in a suitable solvent like methanol (B129727) or DMSO.

-

Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Store in the dark.

-

Prepare a series of dilutions of the test compound from the stock solution.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of each dilution of the test compound to separate wells.

-

Add 100 µL of the 0.1 mM DPPH solution to each well.

-

For the control, add 100 µL of the solvent (methanol or DMSO) and 100 µL of the DPPH solution.

-

For the blank, add 100 µL of the test compound dilution and 100 µL of methanol.

-

-

Incubation and Measurement:

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation:

-

Calculate the percentage of scavenging activity using the formula: Scavenging Activity (%) = [1 - (Abs_sample - Abs_blank) / Abs_control] * 100

-

Plot the scavenging percentage against the compound concentration to determine the EC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

-

Visualization: Nrf2/HO-1 Antioxidant Pathway

Caption: Activation of the Nrf2/HO-1 antioxidant pathway by Luteolin and its glycosides.

Anti-inflammatory Properties

Chronic inflammation is a key driver of numerous diseases. Luteolin and Luteolin-7-O-glucoside exert significant anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators and modulating the key signaling pathways that govern the inflammatory response.[11][12]

Mechanism of Action: Inhibition of NF-κB and MAPK Pathways

The anti-inflammatory activity of these flavonoids is primarily mediated through the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.

-

NF-κB Pathway: NF-κB is a master regulator of inflammation, controlling the expression of pro-inflammatory enzymes (iNOS, COX-2) and cytokines (TNF-α, IL-6, IL-1β).[11] In response to stimuli like lipopolysaccharide (LPS), the inhibitor of NF-κB (IκBα) is degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate gene transcription. Luteolin and its glycosides have been shown to inhibit this process. Specifically, both compounds can inhibit the phosphorylation of Akt, an upstream kinase in the NF-κB pathway.[11] Luteolin is often more potent, inhibiting both NF-κB and AP-1 transcription factors, whereas Luteolin-7-O-glucoside primarily impedes NF-κB activation.[11][13]

-

MAPK Pathway: The MAPK family (including ERK, JNK, and p38) also plays a crucial role in inflammation. Luteolin has been shown to block the phosphorylation of ERK1/2, JNK, and p38 in response to inflammatory stimuli.[14][15] Luteolin-7-O-glucoside has also been reported to modulate MAPK pathways, for instance by reducing the phosphorylation of ERK1/2, JNK, and p38 in a model of cardiac injury.[16]

Quantitative Anti-inflammatory Activity

The inhibitory effects of luteolin and its 7-O-glucoside on key inflammatory markers have been quantified in numerous cell-based assays, typically using LPS-stimulated RAW 264.7 macrophages.

Table 2.1: Inhibition of Inflammatory Mediators

| Compound | Mediator | Model System | Key Finding | Reference |

| Luteolin | NO, PGE₂ | LPS-stimulated RAW 264.7 | More potent inhibition than Luteolin-7-O-glucoside | [13] |

| Luteolin-7-O-glucoside | NO, PGE₂ | LPS-stimulated RAW 264.7 | Dose-dependent inhibition of NO and PGE₂ production | [13] |

| Luteolin | iNOS | TNF-α/LPS/IFN-γ stimulated 3T3-L1 | 85% suppression of iNOS protein at 10 µM | [14] |

| Scolymoside | TNF-α, IL-6 | LPS-activated HUVECs | Suppressed production of TNF-α and IL-6 | [17] |

Table 2.2: Inhibition of Inflammatory Cytokines

| Compound | Cytokine | Model System | Key Finding | Reference |

| Luteolin | IL-6, IL-8, VEGF | TNF-stimulated HaCaT Keratinocytes | Concentration-dependent inhibition (10-100 µM) | [18] |

| Luteolin | IL-6, IL-8, IL-1β | Spike S1-induced THP-1 Macrophages | Significant dose-dependent suppression of secretion | [15] |

Experimental Protocols

2.3.1 Cell Culture and LPS Stimulation for In Vitro Inflammation Model

-

Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.

-

Culture Conditions: Maintain cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Experimental Plating: Seed cells in appropriate plates (e.g., 96-well for viability/Griess assay, 6-well for protein/RNA extraction) and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of the test compound (Luteolin or Luteolin-7-O-glucoside) for 1-2 hours.

-

Inflammatory Stimulus: Add Lipopolysaccharide (LPS) (e.g., 1 µg/mL final concentration) to all wells except the negative control.

-

Incubation: Incubate for the desired period (e.g., 24 hours for cytokine and NO measurement).

2.3.2 Nitric Oxide (NO) Measurement using Griess Assay

-

Sample Collection: After the incubation period from protocol 2.3.1, collect the cell culture supernatant.

-

Griess Reagent: The Griess reagent consists of two solutions: Solution A (1% sulfanilamide (B372717) in 5% phosphoric acid) and Solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

-

Assay Procedure:

-

In a new 96-well plate, add 50 µL of cell supernatant to each well.

-

Add 50 µL of Solution A to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Solution B to each well and incubate for another 10 minutes.

-

-

Measurement: Measure the absorbance at 540 nm. The amount of nitrite (B80452) (a stable product of NO) is determined using a sodium nitrite standard curve.

2.3.3 Western Blot for Signaling Protein Phosphorylation

-

Protein Extraction: After a shorter stimulation period (e.g., 15-60 minutes with LPS), wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-Akt, anti-Akt, anti-p-p38, anti-p38, β-actin) overnight at 4°C.

-

Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band density using software like ImageJ, normalizing phosphoproteins to their total protein counterparts and then to a loading control like β-actin.

Visualization: Inflammatory Signaling Pathways

Caption: Inhibition of NF-κB and MAPK inflammatory pathways by Luteolin and its glycosides.

Caption: General experimental workflow for in vitro anti-inflammatory assays.

Conclusion and Future Directions

The available scientific evidence robustly supports the potent antioxidant and anti-inflammatory activities of luteolin and its common glycoside, luteolin-7-O-glucoside. Their mechanisms of action are multifaceted, involving direct radical scavenging and the sophisticated modulation of key cellular signaling pathways, including Nrf2/HO-1, NF-κB, and MAPKs. Quantitative data consistently demonstrate a significant reduction in oxidative stress markers and pro-inflammatory mediators. Generally, the aglycone luteolin appears to exhibit greater potency than its glycoside derivatives, though both are highly active.

For drug development professionals, these compounds represent promising scaffolds for therapeutic agents targeting inflammation- and oxidative stress-driven pathologies. However, the distinct lack of data specifically for this compound highlights a critical knowledge gap. Future research must be directed toward isolating or synthesizing this specific diglucoside and empirically evaluating its bioactivity. Such studies are essential to determine how the addition of a second glucoside moiety at the 3' position impacts absorption, bioavailability, and efficacy compared to its well-documented relatives.

References

- 1. Recent insights into luteolin and its biological and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Distribution and Biological Activities of the Flavonoid Luteolin: Ingenta Connect [ingentaconnect.com]

- 3. Anti-Inflammatory and Active Biological Properties of the Plant-Derived Bioactive Compounds Luteolin and Luteolin 7-Glucoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Luteolin and luteolin-7-O-glucoside strengthen antioxidative potential through the modulation of Nrf2/MAPK mediated HO-1 signaling cascade in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Neuroprotective Effect of Luteolin-7-O-Glucoside against 6-OHDA-Induced Damage in Undifferentiated and RA-Differentiated SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biological activity of luteolin glycosides and tricin from Sasa senanensis Rehder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchmap.jp [researchmap.jp]

- 9. gsconlinepress.com [gsconlinepress.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Luteolin and luteolin-7-O-glucoside inhibit lipopolysaccharide-induced inflammatory responses through modulation of NF-κB/AP-1/PI3K-Akt signaling cascades in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anti-inflammatory effects of luteolin: A review of in vitro, in vivo, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. koreascience.kr [koreascience.kr]

- 14. Luteolin is a bioflavonoid that attenuates adipocyte-derived inflammatory responses via suppression of nuclear factor-κB/mitogen-activated protein kinases pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Protection of Luteolin-7-O-glucoside against apoptosis induced by hypoxia/reoxygenation through the MAPK pathways in H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Anti-inflammatory effects of vicenin-2 and scolymoside in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Luteolin Inhibits Human Keratinocyte Activation and Decreases NF-κB Induction That Is Increased in Psoriatic Skin | PLOS One [journals.plos.org]

Luteolin-3',7-di-O-glucoside: A Technical Overview for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of Luteolin-3',7-di-O-glucoside, a naturally occurring flavonoid glycoside. This document is intended for researchers, scientists, and professionals in drug development, offering available data on its chemical identity, and exploring the biological activities of its core structure, luteolin (B72000), and its more extensively studied glycoside, luteolin-7-O-glucoside, to infer its potential therapeutic applications.

Chemical Identity of this compound

This compound is a flavone, a subclass of flavonoids, characterized by the attachment of two glucoside moieties to the luteolin backbone. While research specifically on this compound is limited, its chemical identity is well-established.

| Identifier | Value |

| CAS Number | 52187-80-1 |

| Molecular Formula | C27H30O16 |

| Molecular Weight | 610.5 g/mol [1] |

| IUPAC Name | 5-hydroxy-2-[4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one[1] |

Synonyms:

Biological Activities and Therapeutic Potential

Direct experimental data on the biological activities of this compound is not extensively available in the current body of scientific literature. However, the therapeutic potential of this molecule can be inferred from the well-documented activities of its aglycone, luteolin, and the closely related luteolin-7-O-glucoside. These compounds are known to possess significant anti-inflammatory, antioxidant, and anticancer properties.[2][3][4] It is important to note that glycosylation can affect the bioavailability and metabolic fate of flavonoids, potentially altering their efficacy in vivo.[5]

Anti-Inflammatory Activity

Luteolin and its glycosides have demonstrated potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[2][3] Studies have shown that these compounds can inhibit the production of pro-inflammatory mediators. The action mechanism of luteolin varies, but its major targets are transcription factors like Src in the nuclear factor (NF)-κB pathway, MAPK in the activator protein (AP)-1 pathway, and SOCS3 in the signal transducer and activator of transcription 3 (STAT3) pathway.[2]

Anticancer Activity

The anticancer properties of luteolin are well-documented across various cancer cell lines.[5][6][7] It can suppress the proliferation of different tumor cells in vitro, with IC50 values ranging from approximately 3 to 50 μM.[7][8] The mechanisms underlying its anticancer effects include the induction of apoptosis, inhibition of cell proliferation, and suppression of angiogenesis and metastasis.[6]

The following table summarizes the in vitro cytotoxic activity of luteolin and luteolin-7-O-glucoside in various cancer cell lines.

| Compound | Cell Line | Cancer Type | IC50 Value | Reference |

| Luteolin | A549 | Lung Carcinoma | 3.1 µM | [8] |

| Luteolin | B16 (mouse) | Melanoma | 2.3 µM | [8] |

| Luteolin | CCRF-HSB-2 | T-cell Leukemia | 2.0 µM | [8] |

| Luteolin | TGBC11TKB | Gastric Cancer | 1.3 µM | [8] |

| Luteolin | HL-60 | Promyelocytic Leukemia | 12.5 µM | [8] |

| Luteolin | A431 | Squamous Cell Carcinoma | 19 µM | [8] |

| Luteolin | GLC4 | Lung Cancer | 40.9 µM | [8] |

| Luteolin | COLO 320 | Colon Cancer | 32.5 µM | [8] |

| Luteolin-7-O-glucoside | - | - | 6.1 µM | [8] |

| Luteolin | A549 | Non-small-cell lung | 41.59 μM (24h), 27.12 μM (48h), 24.53 μM (72h) | [9] |

| Luteolin | H460 | Non-small-cell lung | 48.47 μM (24h), 18.93 μM (48h), 20.76 μM (72h) | [9] |

Antioxidant Activity

Luteolin and its glycosides are potent antioxidants, capable of scavenging free radicals and reducing oxidative stress, which is implicated in a wide range of chronic diseases.[4] The antioxidant capacity of luteolin-7-O-glucoside has been quantified using various assays.

| Compound | Assay | Result | Reference |

| Luteolin-7-O-glucoside | DPPH Radical Scavenging | EC50: 6.80 µM | [10] |

| Luteolin-7-O-glucoside | ORAC | 8804.19 ± 409.99 µmol of Trolox/g | [10] |

| Luteolin-7-O-glucoside | FRAP | 19,570.78 ± 291.48 µM FeSO4/g | [10] |

Experimental Protocols

Detailed experimental protocols for this compound are scarce. However, established methodologies for assessing the biological activities of the parent compound, luteolin, and related glycosides can be adapted. Below is a representative protocol for an in vitro anti-inflammatory assay.

Protocol: Inhibition of Nitric Oxide Production in RAW 264.7 Macrophages

This protocol is designed to assess the anti-inflammatory potential of a test compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (B12071052) solution

-

Lipopolysaccharide (LPS) from E. coli

-

Test compound (this compound)

-

Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium nitrite (B80452) (for standard curve)

-

96-well cell culture plates

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.

-

Nitrite Measurement:

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent Component A and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of sodium nitrite.

-

Calculate the nitrite concentration in the samples from the standard curve.

-

Determine the percentage of NO inhibition compared to the LPS-stimulated control.

-

Signaling Pathway Modulation

Luteolin and its glycosides exert their biological effects by modulating several key intracellular signaling pathways. The inhibition of the NF-κB and STAT3 pathways is central to their anti-inflammatory and anticancer activities.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation. Luteolin has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.[11]

Caption: Inhibition of the NF-κB signaling pathway by luteolin and its glycosides.

Inhibition of the STAT3 Signaling Pathway

The STAT3 signaling pathway is frequently overactivated in various cancers and inflammatory diseases. Luteolin and its glycosides can inhibit STAT3 phosphorylation and nuclear translocation, leading to the downregulation of target genes involved in cell proliferation and survival.[12][13]

References

- 1. Luteolin 3',7-diglucoside | C27H30O16 | CID 5490298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory effects of luteolin: A review of in vitro, in vivo, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-Inflammatory and Active Biological Properties of the Plant-Derived Bioactive Compounds Luteolin and Luteolin 7-Glucoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. gsconlinepress.com [gsconlinepress.com]

- 5. abis-files.kayseri.edu.tr [abis-files.kayseri.edu.tr]

- 6. Therapeutic Potential of Luteolin on Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

- 8. Anti-carcinogenic Effects of the Flavonoid Luteolin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Mechanism of luteolin against non-small-cell lung cancer: a study based on network pharmacology, molecular docking, molecular dynamics simulation, and in vitro experiments [frontiersin.org]

- 10. Neuroprotective Effect of Luteolin-7-O-Glucoside against 6-OHDA-Induced Damage in Undifferentiated and RA-Differentiated SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Luteolin-7-glucoside inhibits IL-22/STAT3 pathway, reducing proliferation, acanthosis, and inflammation in keratinocytes and in mouse psoriatic model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Luteolin-3',7-di-O-glucoside: A Technical Guide to its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luteolin-3',7-di-O-glucoside is a naturally occurring flavonoid glycoside found in a variety of plants.[1] As a derivative of luteolin (B72000), it belongs to the flavone (B191248) subclass of flavonoids and has garnered significant interest within the scientific community for its potential therapeutic properties. This technical guide provides an in-depth overview of the discovery, isolation, and biological activities of this compound, with a focus on its modulation of key signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Discovery and Natural Occurrence

This compound has been identified in several plant species. Notably, it has been reported in Artemisia judaica, Launaea nudicaulis, and Helichrysum arenarium.[1] The presence of this compound in various traditional medicinal plants suggests its potential contribution to their therapeutic effects. The general structure of luteolin glycosides involves a luteolin aglycone linked to one or more sugar moieties. In the case of this compound, two glucose units are attached at the 3' and 7 positions of the luteolin backbone.

Experimental Protocols: Isolation and Purification

The isolation and purification of this compound from plant material is a multi-step process that requires careful execution to ensure a high-purity final product. The following is a detailed, representative protocol synthesized from established methods for the isolation of flavonoid glycosides.

Plant Material Collection and Preparation

-

Collection: Collect the desired plant material (e.g., aerial parts of Artemisia judaica) during the appropriate season to maximize the content of the target compound.

-

Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, or use a circulating air oven at a controlled temperature (typically 40-50°C) to prevent enzymatic degradation of flavonoids.

-

Grinding: Grind the dried plant material into a fine powder to increase the surface area for efficient solvent extraction.

Extraction

Several methods can be employed for the extraction of luteolin glycosides from plant materials.[2][3]

-

Maceration:

-

Soak the powdered plant material in a suitable solvent (e.g., 80% methanol (B129727) or ethanol) at a solid-to-solvent ratio of 1:10 (w/v).

-

Stir the mixture periodically for 24-48 hours at room temperature.

-

Filter the mixture through cheesecloth and then filter paper to separate the extract from the plant residue.

-

Repeat the extraction process two to three times with fresh solvent to ensure complete extraction.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 50°C.

-

-

Ultrasound-Assisted Extraction (UAE):

-

Suspend the powdered plant material in the chosen solvent in a flask.

-

Place the flask in an ultrasonic bath and sonicate for a specified period (e.g., 30-60 minutes) at a controlled temperature.

-

Filter the extract and repeat the process as described for maceration. UAE can significantly reduce extraction time and improve efficiency.

-

-

Soxhlet Extraction:

-

Place the powdered plant material in a thimble in a Soxhlet apparatus.

-

Extract with a suitable solvent (e.g., methanol or ethanol) for several hours (typically 6-8 hours).

-

Concentrate the resulting extract using a rotary evaporator.

-

Purification

Purification of the crude extract is essential to isolate this compound from other co-extracted compounds. This is typically achieved through a series of chromatographic techniques.

-

Liquid-Liquid Partitioning:

-

Dissolve the concentrated crude extract in water.

-

Perform sequential partitioning with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity. Flavonoid glycosides are typically enriched in the ethyl acetate and n-butanol fractions.

-

-

Column Chromatography:

-

Stationary Phase: Pack a glass column with a suitable adsorbent, such as silica (B1680970) gel or Sephadex LH-20.[4][5][6][7] Sephadex LH-20 is particularly effective for separating flavonoids.[4][5][6][7]

-

Mobile Phase: Choose an appropriate solvent system for elution. For silica gel, a gradient of chloroform-methanol or ethyl acetate-methanol is often used. For Sephadex LH-20, elution is typically performed with methanol or ethanol.[4][5][6]

-

Fraction Collection: Apply the enriched fraction onto the column and elute with the mobile phase. Collect fractions of a specific volume and monitor the separation using Thin Layer Chromatography (TLC).

-

TLC Monitoring: Spot the collected fractions on a TLC plate and develop it in a suitable solvent system. Visualize the spots under UV light (254 nm and 366 nm) and by spraying with a suitable reagent (e.g., natural product-polyethylene glycol reagent). Combine the fractions containing the target compound.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

For final purification to obtain a high-purity compound, subject the semi-purified fraction to preparative HPLC.

-

Column: Use a reversed-phase column (e.g., C18).

-

Mobile Phase: A gradient system of water (often with a small percentage of formic acid or acetic acid to improve peak shape) and methanol or acetonitrile (B52724) is commonly used.

-

Detection: Monitor the elution at a wavelength where flavonoids show maximum absorbance (typically around 280 nm and 350 nm).

-

Collect the peak corresponding to this compound.

-

Structural Elucidation

The structure of the purified compound is confirmed using various spectroscopic techniques:

-

Mass Spectrometry (MS): Determine the molecular weight and fragmentation pattern of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: Provides information about the number and chemical environment of protons.

-

¹³C-NMR: Provides information about the number and chemical environment of carbon atoms.

-

2D-NMR (COSY, HSQC, HMBC): Used to establish the connectivity between protons and carbons, confirming the structure of the luteolin aglycone and the position of the glycosidic linkages.

-

Quantitative Data

The following tables summarize the quantitative data related to the extraction and biological activity of luteolin and its glycosides.

Table 1: Extraction Yield of Luteolin and its Glycosides from Various Plant Sources

| Plant Source | Compound | Extraction Method | Solvent | Yield | Reference |

| Reseda luteola | Luteolin-7-O-glucoside | Methanolic semi-batch | Methanol | 8.0 ± 0.3 mg/g | [8] |

| Reseda luteola | Luteolin (aglycone) | Methanolic semi-batch | Methanol | 4.9 ± 0.4 mg/g | [8] |

| Schisandra chinensis | Luteolin | Ionic Liquid–Enzyme Assisted Ultrasonic Extraction | 1-butyl-3-methylimidazolium tetrafluoroborate | 0.2247 mg/g | [9] |

| Vitex pseudo-negundo | Luteolin | Reflux | Absolute Methanol | 21.58 µg/mL | [10] |

| Dendranthema morifolium | Luteolin-7-O-glucoside | Ethanolic Extract | Ethanol | 4.19% | [11] |

| Dendranthema morifolium | Luteolin-7-O-glucoside | Water Extract | Water | 6.56% | [11] |

Table 2: In Vitro Biological Activity of Luteolin and Luteolin-7-O-glucoside

| Compound | Cell Line | Activity | IC₅₀ Value | Reference |

| Luteolin | HeLa (cervical cancer) | Cytotoxicity | - | [12] |

| Luteolin | GLC4 (lung cancer) | Cytotoxicity | 40.9 µM | [12] |

| Luteolin | COLO 320 (colon cancer) | Cytotoxicity | 32.5 µM | [12] |

| Luteolin-7-O-glucoside | - | Cytotoxicity | 6.1 µM | [12] |

| Luteolin | RAW 264.7 (macrophage) | NO Production Inhibition | 13.9 µM | [13] |

| Luteolin-7-O-glucoside | RAW 264.7 (macrophage) | NO Production Inhibition | 22.7 µM | [13] |

| Luteolin | RAW 264.7 (macrophage) | PGE₂ Production Inhibition | 7.4 µM | [13] |

| Luteolin-7-O-glucoside | RAW 264.7 (macrophage) | PGE₂ Production Inhibition | 15.0 µM | [13] |

| Luteolin | U-251 (glioblastoma) | Antiproliferative | Most sensitive | [14] |

| Luteolin | HTB-26 (breast cancer) | Cytotoxicity | 10-50 µM | [15] |

| Luteolin | PC-3 (pancreatic cancer) | Cytotoxicity | 10-50 µM | [15] |

| Luteolin | HepG2 (hepatocellular carcinoma) | Cytotoxicity | 10-50 µM | [15] |

Signaling Pathways and Molecular Mechanisms

Luteolin and its glycosides exert their biological effects by modulating various intracellular signaling pathways, primarily those involved in inflammation and cancer.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammatory responses. Luteolin and its glycosides have been shown to inhibit this pathway.[13][16][17][18]

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK pathway is involved in cell proliferation, differentiation, and apoptosis. Luteolin and its glycosides have been shown to modulate this pathway.[14][19][20]

Caption: Modulation of the MAPK signaling pathway by this compound.

Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Signaling Pathway

The JAK/STAT pathway is critical for cytokine signaling and immune responses. Luteolin has been shown to suppress this pathway.[21][22][23][24]

Caption: Inhibition of the JAK/STAT signaling pathway by this compound.

Conclusion

This compound is a promising natural compound with significant biological activities, particularly in the modulation of inflammatory and cancer-related signaling pathways. The detailed protocols for its isolation and purification provided in this guide, along with the summarized quantitative data and visual representations of its molecular mechanisms, offer a valuable resource for the scientific community. Further research into the specific therapeutic applications of this compound is warranted to fully elucidate its potential as a novel drug lead.

References

- 1. Luteolin 3',7-diglucoside | C27H30O16 | CID 5490298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Extraction of oleuropein and luteolin-7-O-glucoside from olive leaves: Optimization of technique and operating conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. prep-hplc.com [prep-hplc.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Purification of secoisolariciresinol diglucoside with column chromatography on a sephadex LH-20 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Optimization of Extraction of Luteolin from Schisandra chinensis by Ionic Liquid–Enzyme Complex System and Antioxidant Study Analysis [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Isolation of Luteolin and Luteolin-7-O-glucoside from Dendranthema morifolium Ramat Tzvel and Their Pharmacokinetics in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anti-carcinogenic Effects of the Flavonoid Luteolin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Luteolin and luteolin-7-O-glucoside inhibit lipopolysaccharide-induced inflammatory responses through modulation of NF-κB/AP-1/PI3K-Akt signaling cascades in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Therapeutic Potential of Luteolin on Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Luteolin Inhibits Human Keratinocyte Activation and Decreases NF-κB Induction That Is Increased in Psoriatic Skin | PLOS One [journals.plos.org]